molecular formula C23H23N3O4 B11183168 1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11183168
M. Wt: 405.4 g/mol
InChI Key: SUXXDRKFFNDTOB-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 1,3,4,9-tetrahydro-2H-beta-carboline. The key steps may involve:

  • Condensation reactions
  • Cyclization processes
  • Functional group modifications

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts
  • Controlled temperature and pressure conditions
  • Purification techniques such as chromatography

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the 2,4-dimethoxyphenyl and beta-carboline moieties in this compound may confer distinct biological activities or chemical properties that differentiate it from other similar compounds.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23N3O4/c1-29-14-7-8-19(21(11-14)30-2)26-22(27)12-20(23(26)28)25-10-9-16-15-5-3-4-6-17(15)24-18(16)13-25/h3-8,11,20,24H,9-10,12-13H2,1-2H3

InChI Key

SUXXDRKFFNDTOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45)OC

Origin of Product

United States

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